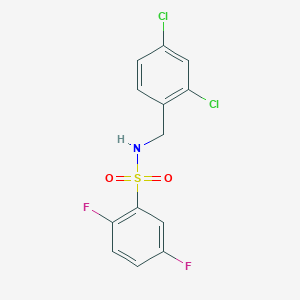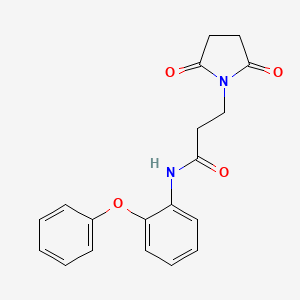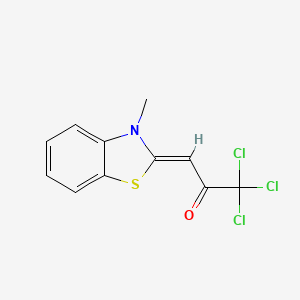![molecular formula C19H23N3O3S B4678622 2-[(3,4-dimethoxyphenyl)acetyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4678622.png)
2-[(3,4-dimethoxyphenyl)acetyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide
Descripción general
Descripción
2-[(3,4-dimethoxyphenyl)acetyl]-N-(2,3-dimethylphenyl)hydrazinecarbothioamide, commonly known as DAPH, is a chemical compound that has been widely used in scientific research. DAPH is a thiosemicarbazone derivative that has been found to exhibit a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory effects. In
Mecanismo De Acción
The exact mechanism of action of DAPH is not fully understood. However, it is believed that DAPH exerts its anti-cancer effects by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. DAPH has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
In addition to its anti-cancer effects, DAPH has been found to inhibit the activity of viral proteases, which are enzymes that are essential for viral replication. DAPH has also been shown to inhibit the production of pro-inflammatory cytokines, which are proteins that play a role in the immune response.
Biochemical and Physiological Effects:
DAPH has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor angiogenesis, and reduce inflammation. DAPH has also been found to inhibit the replication of various viruses, including the hepatitis C virus and the dengue virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DAPH in lab experiments is that it is a relatively simple and efficient compound to synthesize. In addition, DAPH has been found to exhibit a wide range of biological activities, making it a useful compound for studying various biological processes.
However, one limitation of using DAPH in lab experiments is that its mechanism of action is not fully understood. In addition, DAPH has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for research on DAPH. One area of research is to further investigate its anti-cancer properties and its mechanism of action. Another area of research is to study its potential as an anti-viral and anti-inflammatory agent. In addition, future studies could explore the safety and efficacy of DAPH in clinical trials, with the goal of developing it as a potential therapeutic agent for cancer, viral infections, and inflammatory diseases.
Aplicaciones Científicas De Investigación
DAPH has been extensively studied for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DAPH has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DAPH has been found to inhibit tumor angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
In addition to its anti-cancer properties, DAPH has also been studied for its anti-viral and anti-inflammatory effects. It has been found to inhibit the replication of the hepatitis C virus and the dengue virus. DAPH has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
Propiedades
IUPAC Name |
1-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-3-(2,3-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-12-6-5-7-15(13(12)2)20-19(26)22-21-18(23)11-14-8-9-16(24-3)17(10-14)25-4/h5-10H,11H2,1-4H3,(H,21,23)(H2,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIFZGWWSGZEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC(=O)CC2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-allyl-5-({2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4678550.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4678559.png)
![2,3-dichloro-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4678567.png)

![4-[({[1-(4-bromobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4678576.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4678579.png)

![4-[5-(allylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4678598.png)
![N-butyl-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea](/img/structure/B4678601.png)

![6-chloro-N-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4678612.png)
